

A Comparative Meta-Analysis of Cagrilintide for Weight Management

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Compound of Interest

Compound Name: Cagrilintide

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Copenhagen, Denmark – As the landscape of anti-obesity medications continues to evolve, a comprehensive meta-analysis of clinical trial data for **Cagrilintide**, a long-acting amylin analogue, offers valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of **Cagrilintide**'s performance against other leading weight management therapies, supported by experimental data from key clinical trials.

Cagrilintide, developed by Novo Nordisk, operates as an analogue of amylin, a pancreatic hormone that plays a role in satiety. It is being investigated both as a monotherapy and in a fixed-dose combination with the GLP-1 receptor agonist Semaglutide, known as CagriSema.

Efficacy in Weight Reduction: A Head-to-Head Comparison

Clinical trial data demonstrates that **Cagrilintide**, particularly in combination with Semaglutide, leads to substantial weight loss. The REDEFINE clinical trial program has been pivotal in establishing its efficacy.

In the REDEFINE 1 trial, which enrolled adults with overweight or obesity without type 2 diabetes, the combination of **Cagrilintide** and Semaglutide (CagriSema) resulted in a mean body weight reduction of 20.4% at 68 weeks, compared to a 3.0% reduction with placebo.^[1] For adults with type 2 diabetes in the REDEFINE 2 trial, CagriSema led to a 13.7% average weight loss versus 3.4% for placebo over the same period.^[1]

As a monotherapy, a phase 3 sub-analysis of the REDEFINE 1 trial showed that once-weekly **Cagrilintide** 2.4 mg resulted in an average 11.8% reduction in body weight compared to 2.3% with placebo after 68 weeks in adults with overweight or obesity without diabetes.[\[2\]](#)[\[3\]](#) A phase 2 dose-finding trial showed that the 4.5 mg dose of **Cagrilintide** achieved approximately 10.8% weight loss at 26 weeks.[\[4\]](#)

For comparison, Semaglutide 2.4 mg, in the STEP 1 trial, demonstrated a mean weight loss of 14.9% at 68 weeks in individuals without diabetes.[\[5\]](#)[\[6\]](#) Tirzepatide, a dual GIP and GLP-1 receptor agonist, showed a mean weight change of -15.0% with the 5 mg dose, -19.5% with the 10 mg dose, and -20.9% with the 15 mg dose at 72 weeks in the SURMOUNT-1 trial for participants without diabetes. Liraglutide 3.0 mg resulted in a 4 to 6 kg weight loss in phase III trials.[\[7\]](#)

Treatment	Trial	Population	Mean Body Weight Loss (%)	Treatment Duration (Weeks)
CagriSema (Cagrilintide 2.4mg & Semaglutide 2.4mg)	REDEFINE 1[1]	Adults without Diabetes	-20.4%	68
REDEFINE 2[1]	Adults with Type 2 Diabetes	-13.7%	68	
Cagrilintide (monotherapy)	REDEFINE 1 (sub-analysis)[2]	Adults without Diabetes	-11.8%	68
Phase 2[4][8]	Adults without Diabetes	-10.8% (4.5mg dose)	26	
Semaglutide 2.4mg	STEP 1[5][6]	Adults without Diabetes	-14.9%	68
Tirzepatide	SURMOUNT-1[3]	Adults without Diabetes	-15.0% (5mg), -19.5% (10mg), -20.9% (15mg)	72
Liraglutide 3.0mg	SCALE Obesity and Prediabetes[9][10]	Adults with Prediabetes	-6.1%	160

Safety and Tolerability Profile

The most frequently reported adverse events across these therapies are gastrointestinal in nature. For CagriSema, gastrointestinal events were reported in 79.6% of participants without diabetes and 72.5% of those with type 2 diabetes, with most events being mild to moderate.[1] In a phase 2 trial of **Cagrilintide** monotherapy, nausea, constipation, and diarrhea were the most common adverse events.[6]

For comparison, in the STEP 1 trial of Semaglutide, 89.7% of participants reported adverse events, with 4.5% discontinuing due to gastrointestinal issues.[5][6] In the SURMOUNT-1 trial for Tirzepatide, the most common adverse events were also gastrointestinal, with discontinuation rates of 14.3% (5 mg), 16.4% (10 mg), and 15.1% (15 mg).[2] Liraglutide's SCALE trials also reported gastrointestinal side effects as the most common.[10]

Treatment	Trial	Most Common Adverse Events	Discontinuation Rate due to Adverse Events
CagriSema	REDEFINE 1 & 2[1]	Nausea, Vomiting, Diarrhea	Not explicitly stated for GI events
Cagrilintide (monotherapy)	Phase 2[6]	Nausea, Constipation, Diarrhea	4% (overall)
Semaglutide 2.4mg	STEP 1[5][6]	Nausea, Diarrhea	4.5% (due to GI events)
Tirzepatide	SURMOUNT-1[2]	Nausea, Diarrhea, Vomiting, Constipation	14.3% (5mg), 16.4% (10mg), 15.1% (15mg)
Liraglutide 3.0mg	SCALE Program[10]	Gastrointestinal side effects	Not explicitly stated for GI events

Experimental Protocols

The clinical trials for these medications share a common foundation of being multicenter, randomized, double-blind, and placebo-controlled studies.

REDEFINE 1 Trial (CagriSema): This phase 3a trial enrolled 3,417 adults with a BMI ≥ 30 or ≥ 27 with at least one weight-related comorbidity, without diabetes.[11][12] Participants were randomized to receive once-weekly subcutaneous injections of CagriSema (2.4 mg **Cagrilintide** and 2.4 mg Semaglutide), **Cagrilintide** alone, Semaglutide alone, or placebo for 68 weeks, in conjunction with lifestyle intervention.[11][12] The co-primary endpoints were the percentage change in body weight and achieving at least a 5% weight reduction.[13]

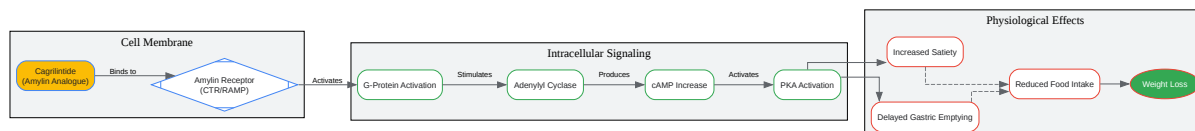
STEP 1 Trial (Semaglutide): This 68-week, randomized, double-blind, placebo-controlled trial enrolled 1,961 adults with a BMI of ≥ 30 or ≥ 27 with at least one weight-related comorbidity, who did not have diabetes.^[14] Participants were randomized in a 2:1 ratio to receive once-weekly subcutaneous Semaglutide 2.4 mg or placebo, plus lifestyle intervention.^[14] Dose escalation occurred over 16 weeks.^[15] The co-primary endpoints were the percentage change in body weight and weight reduction of at least 5%.^[14]

SURMOUNT-1 Trial (Tirzepatide): This phase 3, multicenter, double-blind, randomized, placebo-controlled trial enrolled 2,539 participants with a BMI of ≥ 30 or ≥ 27 with at least one weight-related complication, excluding diabetes.^[3] Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous Tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, as an adjunct to lifestyle intervention.^[3] The dose was escalated by 2.5 mg every 4 weeks.^[3] The co-primary endpoints were the percentage change in body weight and the percentage of participants achieving a weight reduction of $\geq 5\%$.^[3]

SCALE Obesity and Prediabetes Trial (Liraglutide): This 56-week, double-blind trial involved 3,731 patients without type 2 diabetes who had a BMI of at least 30, or at least 27 if they had dyslipidemia or hypertension.^[16] Participants were randomly assigned in a 2:1 ratio to receive once-daily subcutaneous injections of Liraglutide 3.0 mg or placebo, with both groups receiving counseling on lifestyle modification.^[16] The co-primary endpoints were the change in body weight and the proportions of patients losing at least 5% and more than 10% of their initial body weight.^[16]

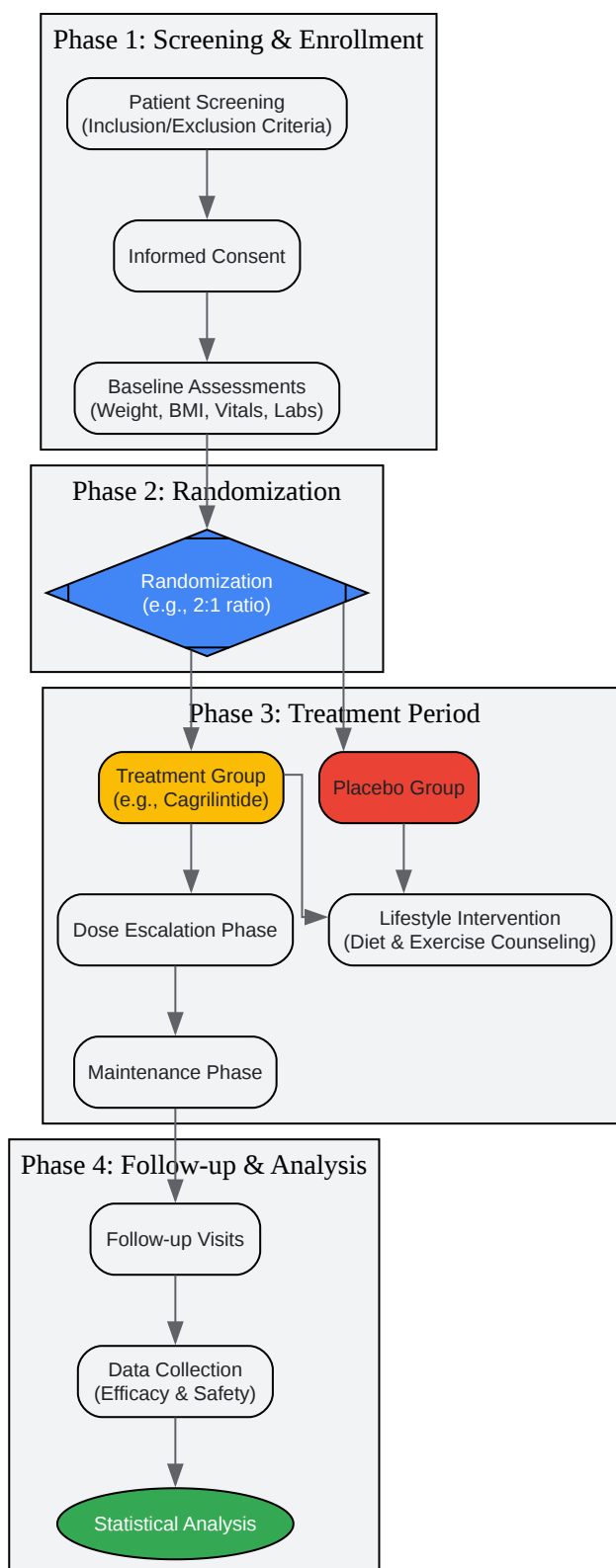
Visualizing the Mechanisms and Processes

To better understand the underlying biology and the structure of the clinical trials, the following diagrams are provided.



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Cagrilintide's Amylin-Mediated Signaling Pathway.



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Generalized Workflow of a Randomized Controlled Clinical Trial.

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References

- 1. Safety profile of semaglutide versus placebo in the SELECT study: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patientcareonline.com [patientcareonline.com]
- 3. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 6. Once-weekly cagrilintide for weight management in people with overweight and obesity: a multicentre, randomised, double-blind, placebo-controlled and active-controlled, dose-finding phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-enm.org [e-enm.org]
- 8. sciencehub.novonordisk.com [sciencehub.novonordisk.com]
- 9. Obesity and Prediabetes Trial - American College of Cardiology [acc.org]
- 10. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adameetingnews.org [adameetingnews.org]
- 12. REDEFINE 1 and REDEFINE 2: Greater Weight Loss With Combined Cagrilintide-Semaglutide vs. Either Drug Alone or Placebo - American College of Cardiology [acc.org]
- 13. appliedclinicaltrials.com [appliedclinicaltrials.com]
- 14. cci-cic.org [cci-cic.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Randomized, Controlled Trial of 3.0 mg of Liraglutide in Weight Management - PubMed [pubmed.ncbi.nlm.nih.gov]

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